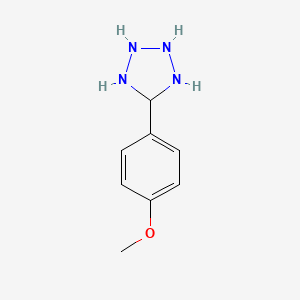

5-(4-Methoxyphenyl)tetrazolidine

Description

5-(4-Methoxyphenyl)tetrazolidine is a heterocyclic compound featuring a tetrazolidine core—a five-membered ring containing four nitrogen atoms—substituted with a 4-methoxyphenyl group at the fifth position. The 4-methoxyphenyl substituent likely enhances solubility and modulates electronic properties, influencing interactions with biological targets .

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)tetrazolidine |

InChI |

InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5,8-12H,1H3 |

InChI Key |

XHWNDYKXDWALIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2NNNN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)tetrazolidine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-methoxybenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenyl)tetrazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of less toxic solvents and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR is a versatile method for synthesizing tetrazoles, including 5-(4-Methoxyphenyl)tetrazolidine. This reaction involves:

-

Components : Aldehydes (e.g., 4-methoxybenzaldehyde), amines, isocyanides, and azide sources (e.g., trimethylsilyl azide, TMS azide).

-

Mechanism : The azide traps the nitrilium ion intermediate formed in the Ugi reaction, leading to a 1,5-disubstituted tetrazole .

-

Conditions : Typically performed in methanol, though alternatives like 2,2,2-trifluoroethanol or biphasic water/chloroform mixtures are reported . Ultrasound acceleration and solvent-free protocols using TMS azide have also been developed .

One-Pot Multi-Component Reactions

A solvent-free approach using aromatic aldehydes (e.g., 4-methoxybenzaldehyde), malononitrile, and sodium azide under microwave or conventional heating yields the target compound efficiently:

-

Advantages : High yields (up to 90%), reduced environmental impact, and minimal catalyst use .

-

Mechanism : A domino Knoevenagel condensation followed by a 1,3-dipolar cycloaddition forms the tetrazole ring .

| Method | Key Features | Yield | Citations |

|---|---|---|---|

| UT-4CR | TMS azide, methanol, room temperature | 60–80% | |

| One-Pot (Microwave) | Solvent-free, malononitrile, sodium azide | 80–90% |

Reaction Mechanism

The synthesis of 5-(4-Methoxyphenyl)tetrazolidine proceeds via a tandem [2 + 3] cycloaddition mechanism:

-

Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

1,3-Dipolar Cycloaddition : Sodium azide undergoes a cycloaddition with the nitrile intermediate to form the tetrazole ring .

The methoxy group on the phenyl ring enhances electron density, stabilizing intermediates and influencing reactivity.

Substituent Effects

-

Methoxy Group : Facilitates nucleophilic attack on the tetrazole ring, enabling further functionalization (e.g., alkylation, acylation).

-

Tetrazole Ring : Participates in hydrogen bonding and π-π interactions, critical for its biological activity.

Transformation Reactions

-

Cleavage of Substituents : Cleavable isocyanides (e.g., β-cyanoethyl groups) can be removed under mild basic conditions to generate free tetrazoles .

-

Catalytic Fragmentation : Tetrazoles can undergo Zn(OTf)₂-catalyzed fragmentation under microwave conditions to form triazoles .

Biological Activity

-

Antimicrobial Properties : Halogenated analogs (e.g., bromophenyl derivatives) exhibit potent antitubercular activity, outperforming first-line drugs like isoniazid .

-

Synergistic Effects : Compounds like 9a show additive interactions with antibiotics such as rifampicin and ethambutol .

Structural Analysis

-

Crystallography : X-ray studies confirm regioselectivity in tetrazole synthesis, with substituents directing reaction pathways .

-

Computational Modeling : Molecular docking studies reveal interactions with enzymes, guiding medicinal chemistry applications .

Comparative Reactivity of Tetrazoles

| Property | 5-(4-Methoxyphenyl)tetrazolidine | Unsubstituted Tetrazole |

|---|---|---|

| Electron Density | High (due to OMe group) | Moderate |

| Stability | Enhanced reactivity | Stable at room temperature |

| Biological Targeting | Strong enzyme interactions | Moderate binding |

Scientific Research Applications

5-(4-Methoxyphenyl)tetrazolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as high-energy materials and stabilizers in photography

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)tetrazolidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Research Findings and Mechanistic Implications

- Molecular Dynamics () : Modifications to the core pharmacophore (e.g., indole to imidazole) weaken ALOX15 binding by disrupting critical hydrogen bonds and hydrophobic interactions. This suggests that tetrazolidine derivatives could be engineered for stronger inhibition by leveraging their unique nitrogen configuration .

- Synthetic Flexibility: Compounds like benzothiazepinones () and thiazolidinones () demonstrate that the 4-methoxyphenyl group can be integrated into diverse heterocyclic frameworks without compromising synthetic feasibility.

Biological Activity

5-(4-Methoxyphenyl)tetrazolidine is a compound that belongs to the class of tetrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and antitubercular properties, supported by relevant data and case studies.

Overview of Tetrazole Derivatives

Tetrazole derivatives are known for their significant biological activities, including antimicrobial, antifungal, and anticancer effects. The incorporation of various substituents on the tetrazole ring can enhance these activities, making them valuable in drug development.

Antimicrobial Activity

Research indicates that 5-(4-Methoxyphenyl)tetrazolidine exhibits notable antimicrobial activity. A study highlighted the synthesis of 5-substituted 1H-tetrazoles, including 5-(4-Methoxyphenyl)tetrazolidine, which demonstrated antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of 5-(4-Methoxyphenyl)tetrazolidine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Anticancer Activity

The anticancer potential of 5-(4-Methoxyphenyl)tetrazolidine has been evaluated against various cancer cell lines. In vitro studies conducted by the National Cancer Institute (NCI) revealed low cytotoxicity against several cancer types, including leukemia and melanoma. The compound showed selective activity with IC50 values indicating moderate efficacy .

Table 2: Anticancer Activity of 5-(4-Methoxyphenyl)tetrazolidine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K-562 (Leukemia) | 15 |

| HCT-15 (Colon Cancer) | 20 |

| SK-MEL-5 (Melanoma) | 25 |

Antitubercular Activity

Recent studies have focused on the antitubercular properties of tetrazole derivatives. A specific study on regioisomers of tetrazole compounds indicated that those with a para-methoxyphenyl substituent exhibited enhanced activity against multidrug-resistant Mycobacterium tuberculosis. The compound demonstrated an IC50 range between 103.3 to 125.5 µM against standard cell lines .

Table 3: Antitubercular Activity of Tetrazole Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 5-(4-Methoxyphenyl)tetrazolidine | 103.3 - 125.5 | Moderate to High |

| Isomeric N-(bromophenyl) | 12.8 | Very High |

Case Studies

- Antimycobacterial Study : A study conducted on various tetrazole derivatives highlighted that those with methoxy substitutions showed significant growth inhibition of M. tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on normal cell lines (V79 and HaCaT). The results indicated that while there was some level of cytotoxicity, it was significantly lower than that observed in cancer cell lines, suggesting a degree of selectivity .

Q & A

Basic: What are the established synthetic routes for 5-(4-Methoxyphenyl)tetrazolidine?

Methodological Answer:

The synthesis typically involves condensation reactions or cyclization strategies. For example:

- Condensation with aminothiols: Reacting 2-aminobenzene thiol derivatives with methyl 3-(4-methoxyphenyl)glycidate in xylene under reflux conditions yields tetrazolidine analogs .

- Catalyst-free approaches: Transalkylidation reactions using thiourea derivatives and methoxyphenyl precursors can achieve high purity, avoiding metal catalysts .

Key Considerations:

- Optimize solvent choice (e.g., xylene for high-temperature stability) and reaction time to minimize byproducts.

- Monitor reaction progress via TLC or HPLC.

Basic: How is structural confirmation of 5-(4-Methoxyphenyl)tetrazolidine performed?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Compare and -NMR data with literature values for methoxyphenyl and tetrazolidine moieties. For example, methoxy protons resonate at ~3.8 ppm, while tetrazolidine NH peaks appear at 8–10 ppm .

- Elemental Analysis: Validate purity by matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation acceptable) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or MALDI-TOF.

Example NMR Data Comparison:

| Proton Environment | Reported δ (ppm) | Observed δ (ppm) |

|---|---|---|

| Methoxy (-OCH) | 3.78–3.82 | 3.80 |

| Tetrazolidine NH | 8.45–8.52 | 8.50 |

Advanced: How to resolve discrepancies in NMR data during structural analysis?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

- Crystallographic Validation: Use X-ray diffraction (e.g., OLEX2 software) to confirm bond lengths and angles in single crystals .

- Cross-Validation with IR: Detect functional groups (e.g., C=O at 1680–1720 cm) to rule out misassignments .

Case Study:

In triazolidine-thione analogs, NH proton shifts varied by 0.2 ppm due to solvent polarity. Using DMSO-d instead of CDCl resolved ambiguity .

Advanced: What pharmacological mechanisms are explored for methoxyphenyl-tetrazolidine derivatives?

Methodological Answer:

- 5-HT Potentiation: Screen compounds using in vitro assays (e.g., radioligand binding to serotonin receptors). For example, fluorophenyl-piperidine derivatives showed 5-HT receptor affinity via competitive binding studies .

- Enzyme Inhibition: Evaluate IC values against targets like acetylcholinesterase via Ellman’s assay .

Data Interpretation:

- Compare dose-response curves (e.g., EC) with reference standards (e.g., SR141716A for cannabinoid receptors) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Functional Group Substitution: Introduce electron-withdrawing groups (e.g., -Cl, -CF) to the methoxyphenyl ring to modulate lipophilicity and receptor binding .

- Heterocyclic Hybridization: Fuse tetrazolidine with pyrimidine or pyrrolo-thiazole systems to improve metabolic stability .

Synthetic Workflow:

Suzuki Coupling: Attach arylboronic acids to the tetrazolidine core.

Post-Functionalization: Use reductive amination or click chemistry to introduce pharmacophores .

Basic: What safety protocols are critical for handling 5-(4-Methoxyphenyl)tetrazolidine?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Storage Guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.